Aciquel (TN)
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Overview
Description
Aciquel (TN), also known as potassium glucaldrate, is a compound with the chemical formula C6H10O7. K. Al. 2H2O. 2OH. It is primarily used as an antacid and gastrointestinal agent. This compound is known for its efficacy in treating peptic ulcers and neutralizing stomach acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium glucaldrate involves the reaction of glucaric acid with potassium hydroxide and aluminum hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting solution is then cooled, and the product is crystallized out.
Industrial Production Methods
Industrial production of potassium glucaldrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and large-scale reactors to handle the increased volume. The reaction conditions are carefully monitored to maintain consistency and quality of the final product. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Potassium glucaldrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of glucaric acid derivatives, while reduction can produce glucaric acid alcohols .
Scientific Research Applications
Potassium glucaldrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: It is used in the formulation of antacid medications and treatments for peptic ulcers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of potassium glucaldrate involves its ability to neutralize stomach acid. It reacts with hydrochloric acid in the stomach to form water and neutral salts, thereby reducing acidity. This action helps in alleviating symptoms of acid reflux and peptic ulcers. The compound also has a protective effect on the stomach lining, preventing further damage from acid .
Comparison with Similar Compounds
Similar Compounds
Sodium bicarbonate: Another common antacid used to neutralize stomach acid.
Calcium carbonate: Used in antacid formulations for its acid-neutralizing properties.
Magnesium hydroxide: Known for its use in antacid and laxative formulations.
Uniqueness
Potassium glucaldrate is unique in its dual action as both an antacid and a gastrointestinal agent. Unlike other antacids, it also provides a protective effect on the stomach lining, making it particularly effective in treating peptic ulcers. Additionally, its formulation with potassium and aluminum ions enhances its efficacy and stability compared to other antacids .
Properties
Molecular Formula |
C6H16AlKO11 |
---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
aluminum;potassium;3,4,5,6-tetrahydroxy-2-oxidohexanoate;dihydroxide;dihydrate |
InChI |
InChI=1S/C6H11O7.Al.K.4H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2-5,7-10H,1H2,(H,12,13);;;4*1H2/q-1;+3;+1;;;;/p-3 |
InChI Key |
ZXXMWDOXSLFLCN-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])[O-])O)O)O)O.O.O.[OH-].[OH-].[Al+3].[K+] |
Origin of Product |
United States |
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